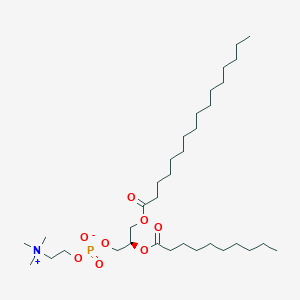
Dilaurylphosphit
Übersicht
Beschreibung
Dilauryl phosphite is an organophosphorus compound with the chemical formula C24H51O3P. It is a clear, colorless liquid commonly used as an antioxidant, stabilizer, and plasticizer in various industries, including polymer manufacturing, food processing, and cosmetics.
Wissenschaftliche Forschungsanwendungen
Dilauryl phosphite has several scientific research applications, including:
Polymer Stability: It is used as an antioxidant and stabilizer in polymer manufacturing to prevent degradation during processing and long-term applications.
Agricultural Applications: It has been studied for its effects on agricultural crops, including its ability to inhibit diseases and enhance plant performance.
Biostimulation: It acts as a biostimulant, enhancing plant performance in stressful environments and serving as an alternative fertilizer and herbicide.
Disease Control: It functions as an effective pesticide against various species of pathogenic bacteria and Oomycetes in horticulture.
Wirkmechanismus
Target of Action
Dilauryl phosphite, also known as Didodecyl phosphonate, is a type of phosphite esterPhosphite esters are generally known to interact with various biological molecules and structures, including proteins and cell membranes .
Mode of Action
It’s known that phosphite esters can act as antioxidants . They can inhibit oxidation reactions by reducing peroxyl radicals to alkoxyl radicals, which then react with the phosphites, releasing aroxyl radicals that terminate the radical chain oxidation .
Biochemical Pathways
For instance, they can inhibit the formation of reactive radicals, which are involved in various biochemical reactions .
Pharmacokinetics
Phosphonates, which are structurally similar to phosphites, are known to have low oral bioavailability and are quickly distributed to bone surfaces or eliminated in urine .
Result of Action
As an antioxidant, it likely helps to protect cells from damage caused by harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dilauryl phosphite. For instance, the presence of other antioxidants, the pH of the environment, and temperature can affect its antioxidant activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilauryl phosphite can be synthesized through the esterification of phosphorous acid with lauryl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a vacuum to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of dilauryl phosphite involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity dilauryl phosphite .
Analyse Chemischer Reaktionen
Types of Reactions
Dilauryl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dilauryl phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and lauryl alcohol.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions.
Substitution: Halogens or other nucleophiles can be used as reagents, and the reaction conditions vary depending on the specific nucleophile.
Major Products Formed
Oxidation: Dilauryl phosphate.
Hydrolysis: Phosphorous acid and lauryl alcohol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dilauryl phosphate
- Triphenyl phosphite
- Diethyl phosphite
- Dimethyl phosphite
Uniqueness
Dilauryl phosphite is unique due to its dual role as both an antioxidant and a stabilizer. Its long alkyl chains provide hydrophobic properties, making it particularly effective in non-polar environments. Additionally, its ability to undergo various chemical reactions, such as oxidation and hydrolysis, adds to its versatility in different applications .
Eigenschaften
IUPAC Name |
didodecoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCOASQOMILNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051859 | |
| Record name | Didodecyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, didodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21302-09-0 | |
| Record name | Di(n-dodecyl)hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauryl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, didodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didodecyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]-1-benzopyran-4-one](/img/structure/B1239606.png)
![(4S,7R,8R,10S,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1239607.png)

![1-methyl-N-[(E)-thiophen-2-ylmethylideneamino]indole-3-carboxamide](/img/structure/B1239610.png)
![ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B1239611.png)

![4-[(E)-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1239614.png)
![1-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]methyleneamino]-3-isopropyl-thiourea](/img/structure/B1239615.png)






